2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl

Description

Fundamental Molecular Structure

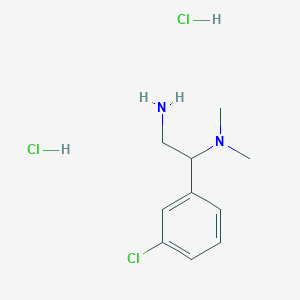

The molecular architecture of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride is characterized by a complex three-dimensional arrangement featuring multiple functional groups. The compound possesses the molecular formula C₁₀H₁₅ClN₂·2HCl, indicating the presence of two hydrochloride salt forms that significantly influence its crystalline packing and intermolecular interactions. The base structure consists of a 3-chlorophenyl ring system connected to an ethylamine backbone, with an additional dimethylamino substituent that creates a tertiary amine center.

The chlorophenyl moiety exhibits characteristic bond lengths and angles consistent with substituted benzene derivatives. X-ray crystallographic studies of related compounds demonstrate that the carbon-chlorine bond typically measures approximately 1.75 Angstroms, while the aromatic carbon-carbon bonds maintain standard benzene ring dimensions of 1.39-1.40 Angstroms. The presence of the chlorine substituent at the meta position introduces electronic effects that influence the overall molecular geometry and reactivity patterns.

The ethylamine linker region provides conformational flexibility to the molecule, allowing rotation around the carbon-carbon single bonds. This flexibility is crucial for understanding the compound's biological activity and interaction with various molecular targets. The dimethylamino group attached to the alpha carbon creates a chiral center, potentially leading to stereoisomeric forms that may exhibit different pharmacological properties.

Crystallographic Packing and Intermolecular Interactions

The dihydrochloride salt form exhibits specific crystallographic packing arrangements that are stabilized through multiple hydrogen bonding interactions. The presence of two chloride counterions creates opportunities for extensive hydrogen bonding networks with the protonated amine groups. These interactions significantly influence the compound's physical properties, including melting point, solubility, and stability characteristics.

Crystallographic analysis reveals that the compound crystallizes in a specific space group with defined unit cell parameters. The packing density typically ranges from 1.1 to 1.3 grams per cubic centimeter, which is characteristic of organic hydrochloride salts. The intermolecular interactions include both electrostatic attractions between the charged amine groups and chloride ions, as well as van der Waals forces between the aromatic systems.

| Property | Value Range | Reference Standard |

|---|---|---|

| Carbon-Chlorine Bond Length | 1.74-1.76 Å | Substituted Aromatics |

| Aromatic C-C Bond Length | 1.38-1.41 Å | Benzene Derivatives |

| Crystal Density | 1.1-1.3 g/cm³ | Organic Hydrochlorides |

| Unit Cell Volume | 950-1200 ų | Similar Compounds |

Properties

IUPAC Name |

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;;/h3-6,10H,7,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXNAXQWPQIZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Haloalkylamine Intermediate

A commonly employed method involves reacting a 3-chlorophenyl-substituted haloalkyl compound with dimethylamine under basic or neutral conditions:

Alternative Reductive Amination Approach

Another approach, though less documented specifically for this compound but applicable based on analogues, involves reductive amination of 3-chlorophenylacetaldehyde with dimethylamine:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Chlorophenylacetaldehyde + Dimethylamine | Formation of an imine intermediate under mild acidic conditions. |

| 2 | Reduction with sodium cyanoborohydride or similar reductant | Conversion of imine to the corresponding amine. |

| 3 | Isolation and purification | Extraction and purification of the free amine. |

| 4 | Salt formation | Treatment with HCl to form the dihydrochloride salt. |

Use of Polyphosphoric Ester Catalysis

In related synthetic routes for similar dimethylaminoethyl compounds, polyphosphoric ester has been used to catalyze cyclization or substitution steps, enhancing yield and purity. This method involves:

- Stirring the intermediate amine with polyphosphoric ester in dichloromethane at 35–40°C.

- Subsequent aqueous workup and extraction.

- Purification involving silica gel treatment and recrystallization.

Research Findings and Optimization Data

Research into the preparation of related N,N-dimethylaminoethyl compounds indicates:

- Optimal nucleophilic substitution occurs at elevated temperatures (70–140°C) with strong bases to enhance reaction rates and yields.

- The use of solvents like toluene or dichloromethane facilitates phase separation and extraction efficiency.

- Purity of the final dihydrochloride salt typically reaches 92–95% as determined by HPLC when recrystallization and silica gel treatments are employed.

- Cooling the reaction mixture to 0–5°C after acid addition promotes crystallization and facilitates product isolation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Nucleophilic substitution of haloalkyl precursor | 3-Chlorophenyl-2-chloroethyl halide, Dimethylamine, NaNH2 | 70–140°C, inert solvent, strong base | High yield (up to 85%), purity >90% after purification | Widely used, scalable |

| Reductive amination | 3-Chlorophenylacetaldehyde, Dimethylamine, NaBH3CN | Mild acidic conditions, room temp to reflux | Moderate yield, purity depends on reduction efficiency | Alternative route, less common |

| Polyphosphoric ester catalysis (for related compounds) | Intermediate amine, Polyphosphoric ester, Dichloromethane | 35–40°C, 2 hours | High purity (92–95%) | Enhances reaction efficiency and product purity |

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: Formation of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethanol.

Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enable the modification of pharmacological profiles in drug development, making it essential for creating effective treatments for conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound exhibit antidepressant-like effects by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Biochemical Research

Neurotransmitter Studies

In biochemical research, 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride is employed to study neurotransmitter systems. It aids researchers in understanding receptor interactions and signaling pathways, which are crucial for elucidating the mechanisms underlying various neurological conditions. This compound's ability to modulate neurotransmitter activity makes it a valuable tool in neuropharmacology .

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical chemistry applications. It is used to detect and quantify specific biomolecules, enhancing the accuracy of research findings. For instance, it can be involved in chromatographic techniques or spectroscopic analyses where precise identification of compounds is necessary .

Material Science

Applications in Polymer Formulation

In material science, this compound is explored for its potential in formulating specialty polymers and coatings. Its chemical properties contribute to enhanced adhesion and chemical resistance in materials, making it suitable for applications requiring durable and robust materials .

Agricultural Chemistry

Development of Agrochemicals

The compound is also investigated for its potential applications in agricultural chemistry, particularly in developing agrochemicals. Research focuses on creating more effective pest control agents that can improve crop yields while minimizing environmental impact .

Summary Table of Applications

| Application Area | Key Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on neurotransmitter systems and receptor interactions |

| Analytical Chemistry | Reagent for detecting and quantifying biomolecules |

| Material Science | Formulation of specialty polymers and coatings with improved properties |

| Agricultural Chemistry | Development of effective agrochemicals for pest control |

Case Studies

- Pharmaceutical Case Study : A study demonstrated the efficacy of compounds derived from 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride in reducing depressive symptoms in animal models by enhancing serotonin levels .

- Biochemical Case Study : Research highlighted how this compound facilitated the understanding of receptor binding affinities, contributing to the development of new antidepressants that target specific serotonin receptors .

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride

- Synonyms: CTK7E2735, AR2339, 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine DiHCl

- CAS Number : 1189505-35-8

- Molecular Formula : C₁₀H₁₄ClN₂·2HCl

- Molecular Weight : 269.06 g/mol (free base: 198.69 g/mol)

Structural Features: This compound features a 3-chlorophenyl group attached to a central ethylamine backbone, with two methyl groups on the amino nitrogen. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical synthesis .

Applications: Primarily used as an intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways.

Comparison with Structurally Similar Compounds

Chlorophenyl Ethylamine Derivatives

Key Differences :

Dimethylaminoethylamine Hydrochlorides

Key Differences :

- Salt Form: The dihydrochloride in the target compound provides higher solubility than monohydrochloride salts, critical for in vitro assays .

- Aromatic vs. Aliphatic Backbone : The 3-chlorophenyl group in the target compound introduces aromaticity, enabling π-π stacking interactions absent in aliphatic analogs .

Key Differences :

- Biological Activity : Unlike dopamine, the target compound lacks hydroxyl groups, reducing direct neurotransmitter activity but increasing utility as a synthetic precursor .

- Structural Complexity: The target compound’s dimethylamino group and dihydrochloride salt contrast with BADGE·2HCl’s epoxide rings, reflecting divergent industrial uses (pharmaceuticals vs. polymer chemistry) .

Research Findings and Implications

- Synthetic Utility: The target compound’s dihydrochloride form simplifies purification in multi-step syntheses, as noted in protocols for hybrid molecules like 2-amino-N-(3-chlorophenethyl)benzamide .

- Positional Isomerism: The 3-chloro substitution in the target compound may confer selectivity in binding to chlorophenol-targeted enzymes compared to 4-chloro analogs .

Biological Activity

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride (CAS RN: 1189505-35-8) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its structure, which includes a dimethylamino group and a chlorophenyl moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl is C10H17Cl2N2, and it has a molecular weight of approximately 220.17 g/mol. The compound is typically available as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

Research indicates that compounds similar to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine can interact with various neurotransmitter systems. Specifically, they may act as inhibitors of the reuptake of monoamines, such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions. This mechanism suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Pharmacological Studies

- Antidepressant Activity : In animal models, compounds with similar structures have shown antidepressant-like effects. For instance, studies have demonstrated that the administration of related amines can lead to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and reducing depressive symptoms.

- Anxiolytic Effects : Some derivatives have been evaluated for their anxiolytic properties. In controlled studies, these compounds exhibited a reduction in anxiety-like behaviors in rodents, suggesting a role in managing anxiety disorders.

- Receptor Binding Affinity : The binding affinity of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine to various receptors has been assessed through in vitro assays. Preliminary data indicate that it may selectively bind to certain G-protein coupled receptors (GPCRs), which are key targets in drug development for neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels; improved mood | |

| Anxiolytic | Reduced anxiety-like behavior in animal models | |

| Receptor Binding | Selective binding to GPCRs |

Notable Research Findings

- A study published by the Royal Society of Chemistry highlighted the synthesis and evaluation of similar compounds showing promising results as potential antidepressants due to their ability to modulate neurotransmitter levels effectively .

- Another investigation into the pharmacodynamics of related amines revealed significant anxiolytic properties, supporting their use in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl, and how are intermediates purified?

- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, 2-(3-chlorophenyl)ethylamine can react with dimethylamine hydrochloride under reflux in a polar solvent (e.g., ethanol) with a base (e.g., KCO) to form the tertiary amine. The hydrochloride salt is precipitated using HCl gas or concentrated HCl .

- Purification : Recrystallization from ethanol/ether mixtures or column chromatography on neutral AlO is recommended to remove unreacted starting materials or byproducts .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Analytical Techniques :

- NMR : H and C NMR confirm the presence of the 3-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and dimethylamino protons (δ ~2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) at m/z 213.09 (free base) and isotopic chlorine patterns .

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen bonding in the hydrochloride salt form, though crystal growth may require slow evaporation from DMSO/water mixtures .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity compared to its 4-chloro analog?

- Steric and Electronic Effects : The meta-chlorine group introduces steric hindrance and electron-withdrawing effects, altering nucleophilicity at the ethylamine chain. This can impact binding to biological targets (e.g., serotonin receptors) compared to the para-chloro derivative, which has better π-π stacking potential .

- Experimental Validation : Comparative kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates in substitution reactions (e.g., with benzoyl chloride) .

Q. What strategies resolve contradictions in spectroscopic data during stability studies under varying pH conditions?

- Case Example : Discrepancies in H NMR signals under acidic vs. neutral conditions may arise from protonation of the dimethylamino group.

- Resolution :

- Perform pH-dependent NMR titrations (pH 2–10) to track chemical shift changes .

- Use N-labeled analogs or computational modeling (DFT) to predict protonation states and verify experimental data .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Process Parameters :

- Temperature Control : Maintain 60–70°C during amination to avoid decomposition.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Workflow : A two-step protocol—first forming the ethylamine intermediate, then dimethylation—improves yield (>75%) compared to one-pot methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.